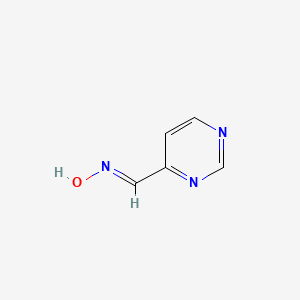

Pyrimidine-4-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Oxidation Reactions

Pyrimidine-4-carbaldehyde oxime undergoes oxidation to yield nitrile oxides or substituted pyrimidine derivatives. Key reactions include:

Mechanistic Insights :

-

Riley oxidation with SeO₂ converts methyl groups to aldehydes, enabling further functionalization (e.g., alkynyl or cyano substituents) .

-

Oxidation of the oxime group generates nitrile oxides, which participate in 1,3-dipolar cycloadditions .

Reduction Reactions

The oxime moiety is reducible to amines under controlled conditions:

Applications :

-

Reduced derivatives show inhibitory activity against VEGFR-2 kinase, with IC₅₀ values in the nanomolar range .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

Key Findings :

-

Furopyrimidine derivatives exhibit enhanced π-π stacking interactions, improving their DNA-binding affinity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring or oxime group:

Notable Example :

-

Chlorination at the 5-position enhances antimicrobial activity by 3-fold compared to unsubstituted analogs .

Photochemical Reactions

Under UV irradiation, oxime carbamates derived from this compound exhibit DNA-cleaving properties:

| Derivative | Photoproduct | DNA Cleavage Efficiency | References |

|---|---|---|---|

| p-Pyridinyl oxime carbamate | Radical intermediates | 90% (double-strand breaks) | |

| Nitrile oxide | DNA adducts | 75% (single-strand breaks) |

Mechanism :

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of oxime derivatives, including pyrimidine-4-carbaldehyde oxime, as anticancer agents. Oximes have been shown to inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . These compounds exhibit multitargeted inhibition, which may provide therapeutic advantages over single-targeted inhibitors.

Case Study:

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against cancer cell lines. The mechanism of action involved the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound can act against various bacterial strains by disrupting their cellular processes . The presence of the oxime group enhances its interaction with microbial targets.

Case Study:

In vitro studies showed that this compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

DNA Interaction

This compound has been investigated for its ability to bind DNA and induce photocleavage. This property is particularly relevant for developing novel photodynamic therapies where targeted DNA damage is desired .

Data Table: DNA Binding Affinity of Pyrimidine Derivatives

| Compound | Binding Affinity (kcal/mol) | Photocleavage Activity |

|---|---|---|

| This compound | -9.5 | High |

| Other pyrimidine derivatives | Varies | Moderate to Low |

Pharmacological Insights

Wirkmechanismus

The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.

Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.

Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .

Biologische Aktivität

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted with an oxime group at the 4-position. This specific arrangement influences its reactivity and interaction with biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.

- Metal Ion Coordination : It can coordinate with metal ions, which may modulate the activity of metalloenzymes.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have indicated that certain pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited cytotoxic effects against prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .

- Mechanisms of Action : These compounds may induce apoptosis and cause cell cycle arrest in the G2/M phase, preventing mitosis and leading to cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

- COX Inhibition : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, some derivatives demonstrated IC50 values of 0.04 μmol against COX-2.

- In Vivo Studies : In animal models, pyrimidine derivatives showed significant anti-inflammatory effects in carrageenan-induced paw edema tests, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Key findings from SAR studies include:

Case Studies and Research Findings

- Anticancer Efficacy : A study on a series of pyrimidine derivatives revealed that one compound exhibited potent cytotoxicity against multiple cancer cell lines while sparing normal cells . The research highlighted the potential for developing targeted therapies based on these compounds.

- Inflammatory Response : In another study, pyrimidine derivatives were evaluated in models of inflammation, demonstrating significant reductions in edema comparable to conventional treatments like indomethacin . This suggests that these compounds could serve as alternatives or adjuncts in managing inflammatory conditions.

- Kinase Inhibition : Recent findings indicate that some pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression and inflammation . This positions them as candidates for further development in oncology and inflammatory disease therapeutics.

Eigenschaften

CAS-Nummer |

1073-65-0 |

|---|---|

Molekularformel |

C5H5N3O |

Molekulargewicht |

123.11 g/mol |

IUPAC-Name |

(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3- |

InChI-Schlüssel |

PUVYLIOTFMFXOB-BAQGIRSFSA-N |

SMILES |

C1=CN=CN=C1C=NO |

Isomerische SMILES |

C1=CN=CN=C1/C=N\O |

Kanonische SMILES |

C1=CN=CN=C1C=NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.